N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide
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Overview
Description
N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide is an organic compound with a complex structure that includes a chloro group, a methylsulfonyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide typically involves the reaction of 3-chloro-5-methylsulfonylbenzyl chloride with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activities. The prop-2-enamide moiety can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 3-Chloro-3-(trimethylsilyl)prop-2-enamide
Uniqueness
N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-11(14)13-7-8-4-9(12)6-10(5-8)17(2,15)16/h3-6H,1,7H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLTWQUXPPDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CNC(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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